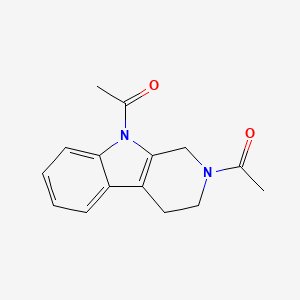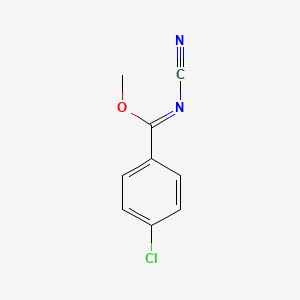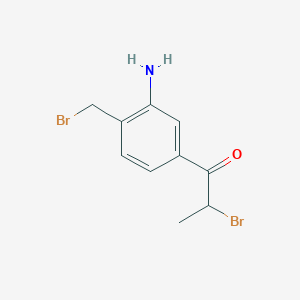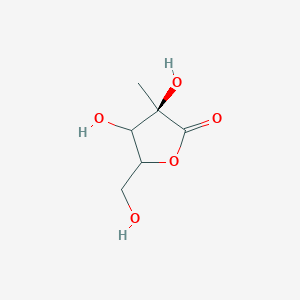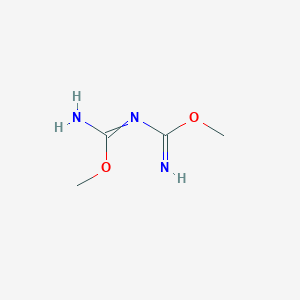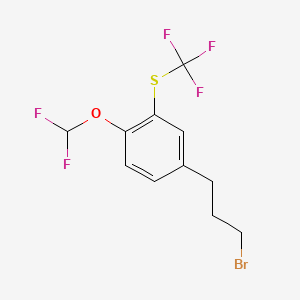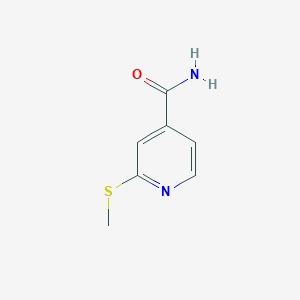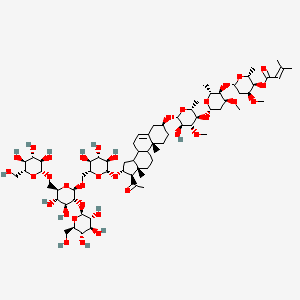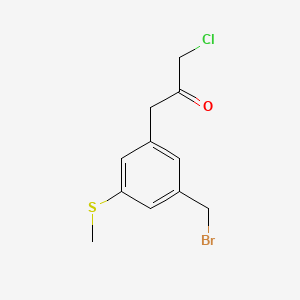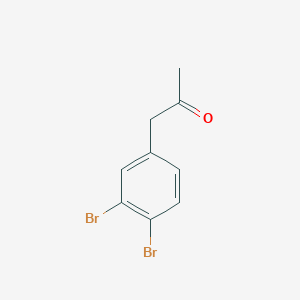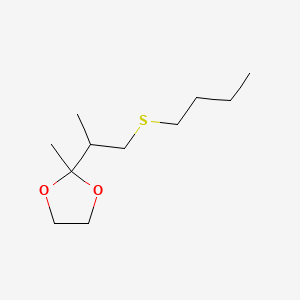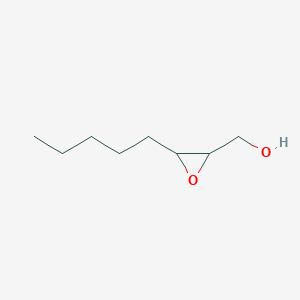
Oxiranemethanol, 3-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol, 3-pentyl- is an organic compound with the molecular formula C8H16O2 It is a member of the oxirane family, characterized by the presence of an epoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-pentyl- typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium (IV) isopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out in methylene chloride at low temperatures, followed by purification through distillation or preparative HPLC .
Industrial Production Methods: Industrial production of Oxiranemethanol, 3-pentyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of the epoxide group and the use of peroxides in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Oxiranemethanol, 3-pentyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide group to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various substituted products: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Oxiranemethanol, 3-pentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Oxiranemethanol, 3-pentyl- involves the reactivity of the epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its interactions with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Oxiranemethanol, (S)-: A stereoisomer with similar chemical properties but different spatial arrangement.
Phenylethylene oxide: Another member of the oxirane family with a phenyl group instead of a pentyl group.
Uniqueness: The presence of the pentyl group can affect the compound’s interactions with other molecules and its behavior in different environments .
Propiedades
Número CAS |
101758-85-4 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3-pentyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2-6H2,1H3 |
Clave InChI |
PFEZFCUFFWFUKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


